molecular formula C13H16O5 B14744705 2-Phenoxyethyl 2-(acetyloxy)propanoate CAS No. 5420-69-9

2-Phenoxyethyl 2-(acetyloxy)propanoate

Cat. No.: B14744705
CAS No.: 5420-69-9
M. Wt: 252.26 g/mol
InChI Key: BHALFMRYERBTEL-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2-(acetyloxy)propanoate is an ester derivative of propanoic acid, featuring a phenoxyethyl group (C₆H₅-O-CH₂CH₂-O-) esterified to the carbonyl carbon of 2-(acetyloxy)propanoic acid. Its structure includes an acetyloxy (-OAc) substituent on the second carbon of the propanoate backbone, introducing both steric and electronic effects. This compound exhibits chirality at the second carbon due to the acetyloxy group, resulting in (2R) and (2S) enantiomers .

Potential applications are inferred from structurally related esters, such as use in fragrances (e.g., phenoxyethyl isobutyrate ) or polymer synthesis (e.g., methacrylate analogs ). Its acetyloxy group may enhance lipophilicity compared to hydroxylated analogs, influencing solubility and reactivity in industrial formulations.

Properties

CAS No.

5420-69-9

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2-phenoxyethyl 2-acetyloxypropanoate

InChI

InChI=1S/C13H16O5/c1-10(18-11(2)14)13(15)17-9-8-16-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3

InChI Key

BHALFMRYERBTEL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCOC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2-(acetyloxy)propanoate typically involves the esterification of 2-phenoxyethanol with 2-(acetyloxy)propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 2-Phenoxyethyl 2-(acetyloxy)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2-(acetyloxy)propanoate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 2-phenoxyethanol and 2-(acetyloxy)propanoic acid.

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable base.

Major Products Formed

    Hydrolysis: 2-Phenoxyethanol and 2-(acetyloxy)propanoic acid.

    Oxidation: Quinones or other oxidized phenoxy derivatives.

    Substitution: Various substituted esters or ethers depending on the nucleophile used.

Scientific Research Applications

2-Phenoxyethyl 2-(acetyloxy)propanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2-(acetyloxy)propanoate involves its interaction with various molecular targets and pathways. The phenoxy group can interact with aromatic receptors, while the acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in metabolic pathways. The compound’s overall effect is determined by its ability to modulate specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The following table summarizes key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
2-Phenoxyethyl propionate C₁₁H₁₄O₃ 194.23 Phenoxyethyl, propionate Fragrance ingredient; higher volatility
2-Phenoxyethyl 2-hydroxypropanoate C₁₁H₁₄O₄ 210.23 Phenoxyethyl, hydroxyl, propionate Polar, prone to oxidation or esterification
Ethyl 2-(acetyloxy)-2-methylpropanoate C₈H₁₄O₄ 174.19 Ethyl, acetyloxy, methyl branch Lower MW; potential plasticizer
2-(2-Propanoyloxyethoxy)ethyl propanoate C₁₀H₁₆O₆ 244.23 Propanoyloxyethoxy, propionate Branched ester; higher thermal stability
Ethyl 2-cyano-2-phenylacetate C₁₁H₁₁NO₂ 189.21 Cyano, phenyl Electron-withdrawing cyano group; pharmaceutical intermediate
Key Observations:

Phenoxyethyl Propionate vs. Target Compound: The absence of the acetyloxy group in phenoxyethyl propionate reduces its molecular weight (194.23 vs. ~244.28 estimated for the target) and polarity, making it more volatile and suitable for fragrances .

Hydroxyl vs.

Branching Effects: Ethyl 2-(acetyloxy)-2-methylpropanoate incorporates a methyl branch, lowering its melting point and enhancing solubility in non-polar solvents compared to linear analogs.

Electronic Modifiers: Compounds like ethyl 2-cyano-2-phenylacetate demonstrate how electron-withdrawing groups (e.g., -CN) alter reactivity, enabling use in synthetic chemistry.

Stereochemical Considerations

The target compound’s chiral center at the second carbon (due to the acetyloxy group) distinguishes it from non-chiral analogs like phenoxyethyl propionate. Enantiomers may exhibit divergent biological activities or crystallization behaviors . For example, (2S)-2-(acetyloxy)propanoate esters are often preferred in asymmetric synthesis for stereoselective reactions.

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